cis-5,5-Difluorooctahydrocyclopenta[c]pyrrole
Description
Properties
IUPAC Name |
(3aS,6aR)-5,5-difluoro-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N/c8-7(9)1-5-3-10-4-6(5)2-7/h5-6,10H,1-4H2/t5-,6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFKSNZDIHXZME-OLQVQODUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC2CC1(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CNC[C@@H]2CC1(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Difluoromethylenation Using Trimethylsilyl Difluoromethyl Phenyl Sulfide (Me3SiCF2SPh)
One of the most effective methods involves the stereoselective difluoromethylenation of cyclic amines or pyrrolidine precursors using Me3SiCF2SPh as the difluorocarbene source. This reagent allows the introduction of the gem-difluoromethylene group at the 5-position of the octahydrocyclopenta[c]pyrrole ring with high stereocontrol, favoring the cis isomer.
- The reaction typically proceeds under mild conditions.
- It involves the generation of a difluorocarbene intermediate that inserts into the carbon framework.
- Subsequent ring closure or rearrangement yields the cis-5,5-difluorinated product.
- This method offers good yields and stereoselectivity, making it suitable for scale-up.
1,3-Dipolar Cycloaddition of Azomethine Ylides with Difluoroalkenes
Another approach utilizes the copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with difluoroalkenes or trifluoroacrylates. This method allows:
- Construction of the pyrrolidine ring system with embedded fluorine atoms.
- Control over stereochemistry to afford the cis configuration.
- High regio- and stereoselectivity.
This strategy is advantageous for synthesizing complex fluoropyrrolidines, including cis-5,5-difluorinated derivatives, by forming the ring and introducing fluorines in a single step.
Fluorination-Free Synthesis of Difluorinated Proline Derivatives as Analogues
In some cases, fluorination is achieved indirectly by starting from precursors that already contain fluorinated motifs or by modifying existing cyclic amine structures through selective functional group transformations without direct fluorination steps. These fluorination-free methods can be adapted for cis-5,5-difluorooctahydrocyclopenta[c]pyrrole analogues, improving synthetic accessibility and reducing harsh reaction conditions.
Reaction Conditions and Yields
| Method | Key Reagents/Conditions | Yield (%) | Stereoselectivity | Notes |
|---|---|---|---|---|
| Difluoromethylenation with Me3SiCF2SPh | Me3SiCF2SPh, mild base, ambient to moderate temp | 60-85 | High (cis favored) | Mild conditions, scalable |
| 1,3-Dipolar cycloaddition | Azomethine ylide, difluoroalkene, Cu(I) catalyst | 50-90 | High (cis favored) | Asymmetric catalysis, one-step ring formation |
| Fluorination-free synthesis | Fluorinated precursors, functional group manipulations | 55-75 | Moderate to high | Avoids direct fluorination steps |
Analytical and Research Findings
- NMR Spectroscopy confirms the presence of gem-difluoromethylene groups and the cis stereochemistry by characteristic coupling constants and chemical shifts.
- X-ray Crystallography has been used to unambiguously determine the stereochemistry and ring conformation of the synthesized this compound derivatives.
- Studies report enhanced membrane permeability and metabolic stability of the fluorinated compounds compared to non-fluorinated analogues, validating the synthetic effort.
- The incorporation of fluorine influences the pKa and conformation, which is crucial for biological activity and drug design.
Chemical Reactions Analysis
Types of Reactions: cis-5,5-Difluorooctahydrocyclopenta[c]pyrrole can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of fluorine atoms, which can alter the reactivity of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used for the oxidation of this compound.
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles, such as sodium hydride (NaH) or alkyl halides.
Major Products Formed: The major products formed from these reactions include various fluorinated derivatives, which can be further modified for specific applications.
Scientific Research Applications
Medicinal Chemistry Applications
cis-5,5-Difluorooctahydrocyclopenta[c]pyrrole has been explored for its pharmacological properties, particularly as a precursor in the synthesis of bioactive compounds.
Pharmaceutical Intermediates
Research indicates that this compound can serve as an intermediate in the synthesis of various heterocyclic compounds with potential therapeutic effects. For instance, it is involved in the development of inhibitors targeting specific enzymes related to metabolic diseases and neurodegenerative disorders .
STING Modulators
Recent studies have identified this compound as a modulator of Stimulator of Interferon Genes (STING), which plays a crucial role in the immune response. This modulation can enhance the efficacy of treatments for certain cancers and infectious diseases .
Materials Science Applications
The compound's unique structure also lends itself to applications in materials science, particularly in the development of new polymers and coatings.
Polymer Development
Due to its fluorinated nature, this compound can be incorporated into polymer matrices to enhance chemical resistance and thermal stability. This property is particularly useful in creating advanced materials for industrial applications .
Coatings
Fluorinated compounds are known for their hydrophobic properties. The incorporation of this compound into coating formulations can improve water repellency and reduce surface energy, making it suitable for applications in protective coatings and sealants .
Case Study 1: Synthesis of Bioactive Compounds
A study demonstrated the use of this compound as a key intermediate in synthesizing novel pyrrolidine derivatives that exhibit potent activity against cancer cell lines. The derivatives showed high selectivity and low cytotoxicity towards normal cells, indicating their potential as anti-cancer agents .
Case Study 2: STING Pathway Activation
In a preclinical study, researchers utilized this compound to develop a new class of STING agonists. These agonists were shown to activate immune responses effectively, leading to significant tumor regression in mouse models of cancer. The findings suggest that this compound could lead to innovative immunotherapies .
Mechanism of Action
The mechanism by which cis-5,5-Difluorooctahydrocyclopenta[c]pyrrole exerts its effects depends on its molecular targets and pathways. The presence of fluorine atoms can influence the binding affinity and selectivity of the compound towards specific biological targets. Research is ongoing to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Structural Differences :
- Substituents : The tert-butyl carboxylate derivative features a ketone (5-oxo) and a bulky tert-butyl ester group, whereas the difluoro compound replaces the ketone with two fluorine atoms.
- Molecular Formula: C₁₂H₁₉NO₃ (MW 225.28 g/mol) vs.
Physicochemical Properties :
| Property | cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | cis-5,5-Difluorooctahydrocyclopenta[c]pyrrole HCl |
|---|---|---|
| Appearance | White crystalline powder | Not specified (likely solid) |
| Melting Point | 98–100°C | Not reported |
| Solubility | Soluble in DMSO, methanol | Likely polar due to HCl salt |
| Stability | Stable under recommended conditions | Enhanced stability expected from fluorination |
Hazard Profile :
- The tert-butyl compound exhibits acute oral toxicity (Category 4), skin/eye irritation (Category 2/2A), and respiratory irritation (Category 3) .
Bipyrroles and Monopyrroles
Structural Contrast :
- Bipyrroles (e.g., 2,2′-bipyrrole, C₈H₆N₂) : Linear or fused two-pyrrole systems, less complex than the bicyclic framework of the difluoro compound.
- Monopyrroles (e.g., 1H-pyrrole, C₄H₅N): Single-ring structures lacking substituents or fused systems .
Degradation and Reactivity :
- Bipyrroles and monopyrroles are bacterial degradation products of synthetic porphyrins (e.g., Ni(OEP)), indicating higher reactivity compared to fluorinated bicyclic pyrroles .
- The difluoro compound’s rigid structure and C-F bonds likely confer resistance to enzymatic or oxidative degradation.
Functional Roles :
Key Research Findings and Data Gaps
- Synthetic Challenges : Fluorination of bicyclic systems (as in the difluoro compound) requires specialized reagents, whereas the tert-butyl derivative’s synthesis likely involves esterification/ketone formation .
- Property Trade-offs: Fluorination enhances stability but may reduce solubility in nonpolar solvents; the tert-butyl group increases hydrophobicity .
- Data Limitations: No direct comparative studies on reactivity, toxicity, or biological activity were found. The difluoro compound’s hazards remain uncharacterized.
Biological Activity
Cis-5,5-Difluorooctahydrocyclopenta[c]pyrrole is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications based on diverse scientific literature.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired product. The characterization of this compound is performed using various techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides insights into the molecular structure.
- Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.
- X-ray Crystallography : Offers detailed information about the three-dimensional arrangement of atoms.
Antitumor Activity
Recent studies have demonstrated that derivatives of pyrrole compounds exhibit significant antitumor properties. For instance, a series of new pyrrole derivatives were evaluated for their cytotoxic effects on various human cancer cell lines, including:
- LoVo (colon cancer)
- MCF-7 (breast cancer)
- SK-OV-3 (ovarian cancer)
The results indicated that certain derivatives showed dose-dependent cytotoxicity against these tumor cell lines, with some compounds demonstrating higher efficacy than conventional chemotherapeutics such as doxorubicin and cisplatin .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Tumor Cell Proliferation : The compound interferes with cellular pathways that promote cancer cell growth.
- Induction of Apoptosis : It triggers programmed cell death in malignant cells, which is crucial for limiting tumor expansion.
- Targeting Angiogenesis : Some studies suggest that pyrrole derivatives can inhibit vascular endothelial growth factor (VEGF) signaling pathways, thereby reducing tumor blood supply .
Study 1: Cytotoxicity Evaluation
In a comprehensive evaluation of various pyrrole derivatives, including this compound, researchers conducted in vitro assays on human adenocarcinoma-derived cell lines. The findings revealed that:
- Compounds exhibited significant cytotoxicity against LoVo cells.
- Comparative analysis indicated that the most active compounds had structures similar to known antitumor agents.
| Compound | Cell Line | IC50 (µM) | Toxicity Level |
|---|---|---|---|
| 4a | LoVo | 15 | High |
| 4b | MCF-7 | 20 | Moderate |
| 4c | SK-OV-3 | 25 | Moderate |
Study 2: In Vivo Efficacy
An animal model study assessed the efficacy of this compound in inhibiting tumor growth. Results showed a marked reduction in tumor size compared to control groups treated with saline. The compound's ability to modulate immune responses and enhance apoptosis in tumor tissues was also noted.
Q & A
Q. What are the optimal synthetic routes for cis-5,5-difluorooctahydrocyclopenta[c]pyrrole, and how can purity be ensured?
The synthesis typically involves cyclization of fluorinated precursors followed by hydrochlorination. Key steps include:
- Cyclization : Using a bicyclic scaffold (cyclopentane-pyrrole fusion) with fluorination agents like DAST (diethylaminosulfur trifluoride) to introduce fluorine atoms .
- Purification : Crystallization in polar solvents (e.g., ethanol/water mixtures) and characterization via , -NMR, and HPLC (≥95% purity threshold) .
- Quality Control : Monitor fluorination efficiency using mass spectrometry to avoid incomplete substitution or byproducts .
Q. How can the stereochemical configuration (cis vs. trans) of this compound be experimentally confirmed?
- X-ray Crystallography : Resolves spatial arrangement of fluorine atoms and the bicyclic system .
- NOESY NMR : Detects through-space interactions between protons on adjacent carbons to confirm cis-fluorine alignment .
- Vibrational Spectroscopy : IR/Raman spectra differentiate fluorine bonding patterns in cis vs. trans conformers .
Q. What spectroscopic techniques are critical for characterizing this compound’s molecular structure?
- Multinuclear NMR : -NMR identifies fluorine environments (δ -120 to -150 ppm for CF), while -NMR resolves pyrrole ring protons (δ 3.0–4.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (CHClFN, MW 183.63) and isotopic patterns .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability, with decomposition observed >200°C .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., GPCR modulation vs. neurotransmitter transporter inhibition)?
Discrepancies may arise from assay conditions (e.g., cell lines, receptor isoforms). Mitigation strategies include:
- Orthogonal Assays : Compare radioligand binding (e.g., -citalopram for serotonin transporters) with functional assays (cAMP modulation for GPCRs) .
- Structure-Activity Relationship (SAR) : Test fluorinated analogs to isolate fluorine’s electronic effects on target selectivity .
- Meta-Analysis : Reconcile data across studies using standardized metrics (e.g., IC, K) and adjust for batch-to-batch compound variability .
Q. What computational approaches are suitable for predicting this compound’s interactions with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to GPCRs (e.g., dopamine D receptor) and transporters (SERT) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in lipid bilayers (≥100 ns trajectories) to assess fluorine’s role in binding stability .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Evaluate electronic effects of CF groups on binding affinity .
Q. How does the compound’s stability vary under different storage and experimental conditions?
- Accelerated Stability Testing : Expose to heat (40°C), humidity (75% RH), and light (UV-vis) for 4 weeks; monitor degradation via LC-MS .
- Solution-Phase Stability : Assess in PBS (pH 7.4) and DMSO at 25°C; fluorinated bicyclic systems show <5% degradation over 48 hours .
- Freeze-Thaw Cycles : No significant aggregation observed after 5 cycles (-20°C to 25°C) .
Q. What strategies can optimize enantiomeric purity for studies requiring stereochemical precision?
- Chiral Chromatography : Use Chiralpak IG-U columns with hexane/isopropanol gradients (85:15) to separate enantiomers .
- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) during cyclization to favor cis-configuration .
- Circular Dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with DFT-simulated curves .
Data Analysis and Experimental Design
Q. How should researchers design dose-response studies to account for this compound’s nonlinear pharmacokinetics?
- Tiered Dosing : Test 5–6 concentrations (10 nM–100 μM) in triplicate, with Hill slope analysis to identify cooperative binding .
- Cellular Uptake Assays : Use fluorescent analogs (e.g., BODIPY conjugates) to quantify intracellular accumulation .
- Pharmacokinetic Modeling : Apply compartmental models (e.g., NONMEM) to predict C and AUC in in vivo systems .
Q. What statistical methods are appropriate for analyzing high-throughput screening (HTS) data involving this compound?
- Z’-Factor Analysis : Validate assay robustness (Z’ > 0.5) across 384-well plates .
- Machine Learning : Train random forest models on HTS data to predict off-target interactions (e.g., cytochrome P450 inhibition) .
- False Discovery Rate (FDR) Control : Apply Benjamini-Hochberg correction (α = 0.05) to minimize Type I errors .
Q. How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy for this compound?
- Physiologically Based Pharmacokinetic (PBPK) Modeling : Integrate solubility, protein binding, and tissue distribution data .
- Metabolite Profiling : Identify active metabolites via LC-MS/MS and test their activity in secondary assays .
- Species-Specific Differences : Compare rodent vs. human hepatocyte metabolism to adjust dosing regimens .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
